molecular formula C23H16BrN3 B2379738 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-45-3

3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2379738
CAS No.: 901228-45-3
M. Wt: 414.306
InChI Key: RZCNLMKEPJMUNN-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and methyl groups on the phenyl rings can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a bromophenyl-substituted hydrazine derivative, which is then reacted with a suitable quinoline precursor under acidic or basic conditions to form the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, solvents, and temperature control to facilitate the cyclization process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the pyrazole ring, used in antimalarial drugs like quinine.

    Pyrazoloquinoline: Similar core structure but without the bromine and methyl substitutions.

    4-bromoquinoline: Contains the bromine substitution but lacks the pyrazole ring.

Uniqueness

3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the combination of the pyrazoloquinoline core with bromine and methyl substitutions. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-bromophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCNLMKEPJMUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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